N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O2S/c23-17-10-6-15(7-11-17)20-14-28-22(24-20)25-21(26)16-8-12-19(13-9-16)27-18-4-2-1-3-5-18/h1-14H,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHUZIXUOUJBAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of 4-bromobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction yields 4-(4-bromophenyl)-1,3-thiazole.
Coupling with Phenoxybenzamide: The 4-(4-bromophenyl)-1,3-thiazole is then coupled with 4-phenoxybenzoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: It is used in molecular docking studies to understand its binding interactions with biological targets, which can aid in the design of new drugs.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets in cells. The thiazole ring is known to inhibit the biosynthesis of bacterial lipids, thereby exerting its antimicrobial effect . In cancer cells, the compound may interfere with cell division and induce apoptosis through its interaction with cellular proteins and enzymes .
Comparison with Similar Compounds
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide ()
- Key Difference : Replaces bromine with a methyl group on the phenyl ring.
- Impact : The methyl group reduces molecular weight (310.4 g/mol vs. ~385 g/mol for the brominated analog) and decreases lipophilicity (lower LogP).
- Activity : Reported to exhibit 129.23% efficacy in a biological screen (p < 0.05), suggesting that smaller substituents may enhance bioavailability or target engagement .
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine ()
- Key Difference: Chlorine replaces bromine, and a dimethylamino-benzylidene group substitutes the benzamide.
- Impact: Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter electronic effects.
N-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide ()
- Key Difference: Nitrophenyl and diethylsulfamoyl groups replace bromophenyl and phenoxybenzamide.
- Impact: The nitro group is a strong electron-withdrawing substituent, which may polarize the thiazole ring and affect binding to charged residues in enzymes.
Modifications to the Benzamide Moiety
N-(4-Methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide ()
- Key Difference : Methyl substitution at the thiazole’s 4-position instead of bromophenyl.
- The absence of bromine may lower cytotoxicity but reduce halogen-bonding interactions .
N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide ()
- Key Difference: Replaces phenoxybenzamide with a piperidinyl-butanamide chain.
- Impact: The flexible butanamide linker and basic piperidine group may enhance membrane permeability or enable interactions with G-protein-coupled receptors (GPCRs). This modification shifts the pharmacological profile toward CNS or immunosuppressant activities .
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide ()
- Key Difference: Trimethoxybenzamide replaces phenoxybenzamide.
- Impact : The methoxy groups increase hydrophobicity and may enhance binding to hydrophobic enzyme pockets. Chlorine’s smaller size compared to bromine could reduce steric effects while retaining halogen-bonding capability .
Biological Activity
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a thiazole ring, a phenoxy group, and a bromophenyl moiety, which contribute to its biological properties.
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, including resistant strains, suggesting potential use as an antibiotic agent.
- Anticancer Properties : Studies have indicated that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways such as the p53 pathway.
- Anti-inflammatory Effects : It has been reported to inhibit pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 5 µg/mL and 10 µg/mL respectively .
- Cancer Cell Line Testing : In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 12 µM) after 48 hours of exposure. The mechanism was attributed to cell cycle arrest at the G2/M phase and subsequent apoptosis .
- Inflammation Model : In animal models of arthritis, administration of the compound led to a reduction in paw swelling and inflammatory markers, indicating its potential as an anti-inflammatory agent .
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in various studies:
| Parameter | Value |
|---|---|
| Bioavailability | 75% |
| Half-life | 6 hours |
| Metabolism | Hepatic |
| Excretion | Renal |
These parameters suggest favorable absorption and distribution characteristics for therapeutic use.
Toxicity Profile
Toxicological assessments have indicated that the compound exhibits low toxicity in animal models. The LD50 was found to be greater than 2000 mg/kg, suggesting a wide safety margin for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
